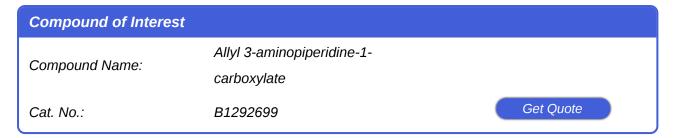


# Molecular weight of Allyl 3-aminopiperidine-1carboxylate

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An In-depth Technical Guide: Allyl 3-aminopiperidine-1-carboxylate

### Introduction

Allyl 3-aminopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core functionalized with both an amino group and an allyl carbamate. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. As a derivative of 3-aminopiperidine, it serves as a key intermediate in the development of complex molecules and active pharmaceutical ingredients (APIs), particularly in research targeting neurological disorders.[1] The presence of the allyl protecting group on the piperidine nitrogen and a free amine at the 3-position allows for selective chemical modifications at different sites of the molecule. This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and its applications for researchers and drug development professionals.

### **Physicochemical Properties**

The fundamental properties of **Allyl 3-aminopiperidine-1-carboxylate** are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and analytical characterization.



Property	Value	Source(s)
CAS Number	886363-44-6	[2][3]
Molecular Formula	C9H16N2O2	[2][3]
Molecular Weight	184.24 g/mol	[2][3]
Boiling Point (Predicted)	271.1 ± 40.0 °C	[3]
Density (Predicted)	1.078 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	10.31 ± 0.20	[3]

### **Representative Synthesis Protocol**

The synthesis of **Allyl 3-aminopiperidine-1-carboxylate** can be achieved through the protection of the nitrogen at the 1-position of a suitable 3-aminopiperidine precursor. The following protocol is a representative method based on common synthetic organic chemistry techniques for N-protection using an allyl group.

Objective: To synthesize **Allyl 3-aminopiperidine-1-carboxylate** via N-acylation of 3-aminopiperidine with an appropriate protecting group strategy. This protocol assumes a starting material where the 3-amino group is pre-protected (e.g., with a Boc group) to ensure selective allylation at the 1-position, followed by deprotection.

#### Materials:

- tert-Butyl (3-aminopiperidin-1-yl)carbamate
- Allyl chloroformate
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

### Experimental Procedure:

- Step 1: N-Allylation of the Piperidine Ring
  - Dissolve tert-Butyl (3-aminopiperidin-1-yl)carbamate in anhydrous dichloromethane (DCM)
     in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0 °C using an ice bath.
  - Add Diisopropylethylamine (DIPEA) (approx. 1.2 equivalents) to the solution.
  - Slowly add allyl chloroformate (approx. 1.1 equivalents) dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction by adding water. Separate the organic layer.
  - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the doubly protected intermediate.
- Step 2: Selective Deprotection of the 3-Amino Group
  - Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).
  - Add an excess of Trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) or a solution of HCl in dioxane.
  - Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.



- Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
- Dissolve the residue in DCM and neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.

#### Purification:

 Purify the resulting crude product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to yield the pure Allyl 3-aminopiperidine-1-carboxylate.

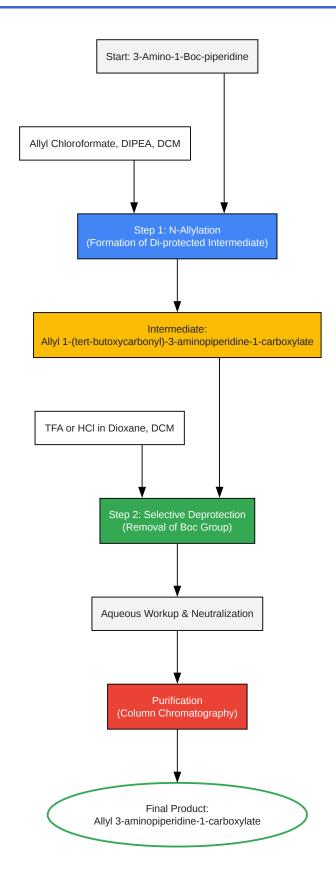
#### Characterization:

 Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

### **Synthesis Workflow Diagram**

The following diagram illustrates the logical flow of the representative synthesis protocol described above.





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Caption: Workflow for a representative synthesis of Allyl 3-aminopiperidine-1-carboxylate.



# **Applications in Research and Drug Development**

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives like **Allyl 3-aminopiperidine-1-carboxylate** are primarily used as intermediates in the synthesis of more complex molecules for drug discovery.[1]

- Pharmaceutical Intermediate: The compound serves as a versatile building block. The free
  primary amine can be functionalized to introduce various side chains, while the allyl
  carbamate can be removed under specific conditions (typically using palladium catalysis) to
  allow further modification at the piperidine nitrogen. This orthogonality is highly desirable in
  multi-step syntheses.
- Scaffold for Bioactive Molecules: The piperidine ring is a common feature in drugs targeting
  the central nervous system. The use of chiral versions of 3-aminopiperidine intermediates is
  crucial in the synthesis of enantiomerically pure drugs, such as γ-secretase modulators and
  other agents for neuropharmacology.[4]
- Inhibitor Development: Substituted 3-aminopiperidine cores have been incorporated into
  peptide analogues to develop selective inhibitors of enzymes, such as bacterial cysteine
  proteases.[5] This highlights the potential of this scaffold in designing targeted therapeutics.

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